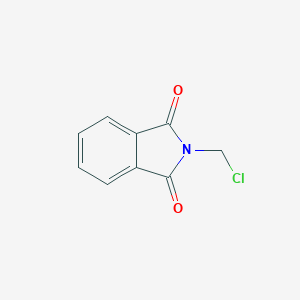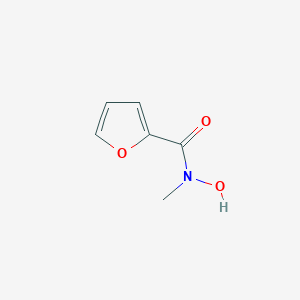
N-hydroxy-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hidroxiisatina es un derivado de la isatina, un compuesto que se obtuvo por primera vez por la degradación oxidativa del índigo. Es una forma hidroxilada de la isatina, específicamente hidroxilada en la quinta posición de la molécula de isatina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 5-Hidroxiisatina se puede sintetizar a través de varios métodos. Un enfoque común implica la hidroxilación de la isatina utilizando reactivos apropiados. Por ejemplo, la síntesis se puede lograr haciendo reaccionar la isatina con clorhidrato de hidroxilamina en presencia de una base como el hidróxido de sodio. La reacción generalmente procede bajo condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial: La producción industrial de 5-Hidroxiisatina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5-Hidroxiisatina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden producir derivados de hidroxiindol.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en diferentes posiciones del anillo de isatina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan bajo condiciones controladas.
Principales Productos:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroxiindol.
Sustitución: Varios derivados de isatina sustituidos dependiendo de los reactivos utilizados
Aplicaciones Científicas De Investigación
La 5-Hidroxiisatina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por su papel en la inhibición de enzimas como la monoaminooxidasa, que está involucrada en el catabolismo de los neurotransmisores.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como antioxidante y su papel en la investigación de enfermedades neurodegenerativas.
Industria: Se utiliza en la síntesis de colorantes y pigmentos debido a sus vibrantes propiedades de color .
Mecanismo De Acción
El mecanismo de acción de la 5-Hidroxiisatina implica su interacción con varios objetivos moleculares. Por ejemplo, actúa como un inhibidor de la monoaminooxidasa, aumentando así los niveles de neurotransmisores como la dopamina en el cerebro. Esta inhibición se produce mediante la unión de la 5-Hidroxiisatina al sitio activo de la enzima, evitando la degradación de los neurotransmisores .
Compuestos Similares:
Isatina: El compuesto padre del cual se deriva la 5-Hidroxiisatina.
5-Hidroxióxindol: Otro derivado hidroxilado con actividades biológicas similares.
6-Hidroxiisatina: Hidroxilado en una posición diferente, lo que lleva a diferentes propiedades químicas.
Singularidad: La 5-Hidroxiisatina es única debido a su hidroxilación específica en la quinta posición, que le confiere propiedades químicas y biológicas distintas. Esta modificación específica mejora su capacidad de interactuar con ciertas enzimas y receptores, convirtiéndola en un compuesto valioso en la química medicinal .
Comparación Con Compuestos Similares
Isatin: The parent compound from which 5-Hydroxyisatin is derived.
5-Hydroxyoxindole: Another hydroxylated derivative with similar biological activities.
6-Hydroxyisatin: Hydroxylated at a different position, leading to different chemical properties.
Uniqueness: 5-Hydroxyisatin is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical and biological properties. This specific modification enhances its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
N-hydroxy-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHIEOWHDMBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
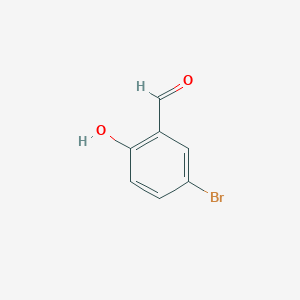
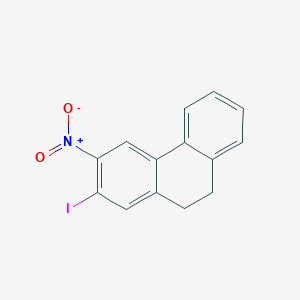
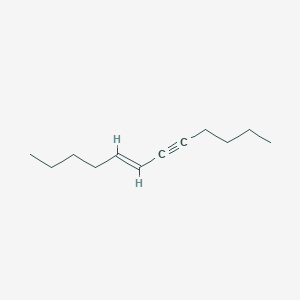
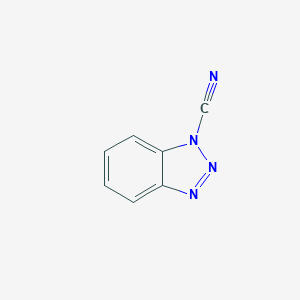
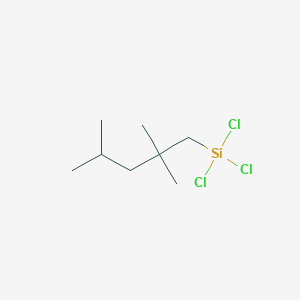
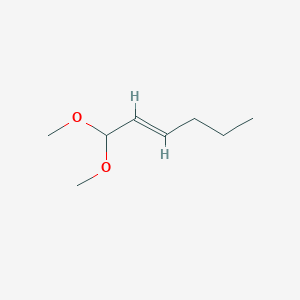
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)
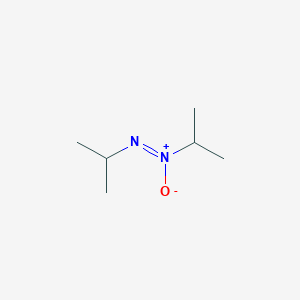

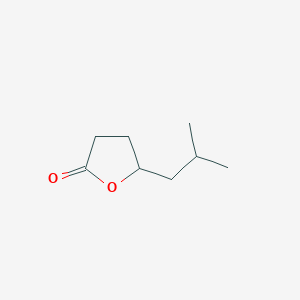
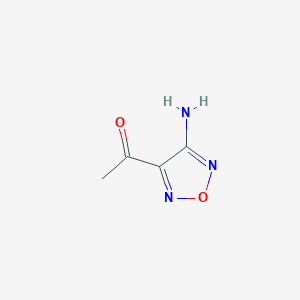
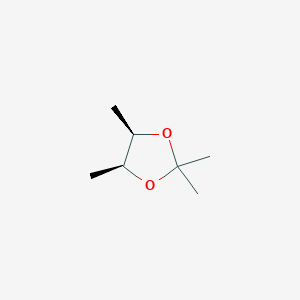
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
